Iodamide meglumine
Descripción
Propiedades
Número CAS |
18656-21-8 |
|---|---|
Fórmula molecular |
C19H28I3N3O9 |
Peso molecular |
823.2 g/mol |
Nombre IUPAC |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
UYIPQECISAQMIU-WZTVWXICSA-N |
SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |
SMILES isomérico |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
18656-21-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la iodamida meglumina implica la yodación de derivados del ácido benzoico. El proceso normalmente incluye los siguientes pasos:
Yodación: La introducción de átomos de yodo en el anillo aromático de los derivados del ácido benzoico.
Amidación: La formación de enlaces amida mediante la reacción del ácido benzoico yodado con aminas apropiadas.
Adición de Meglumina: El paso final implica la adición de meglumina para mejorar la solubilidad y estabilidad del compuesto.
Métodos de producción industrial: La producción industrial de iodamida meglumina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: La iodamida meglumina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la iodamida meglumina en formas menos oxidadas.
Sustitución: Los átomos de yodo en el compuesto se pueden sustituir por otros halógenos o grupos funcionales bajo condiciones apropiadas
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido benzoico yodados, mientras que las reacciones de sustitución pueden producir varios compuestos halogenados .
Aplicaciones Científicas De Investigación
Excretory Urography
Iodamide meglumine has been extensively studied for its use in excretory urography, a diagnostic imaging technique used to visualize the urinary tract. A double-blind study comparing iodamide with diatrizoate (another contrast agent) indicated that iodamide may provide superior opacification of the pyelocalyceal system while maintaining comparable results in parenchymal opacification .
Key Findings:
- In a study involving 50 patients, iodamide was administered at doses of 0.8 cc/kg (up to a maximum of 55 cc). Results showed satisfactory performance in 23 out of 25 patients receiving iodamide .
- Adverse reactions were noted in six patients (24%) receiving iodamide, including mild nausea and hypotension, indicating a manageable safety profile .
Cholecystography and Cholangiography
Iodamide is also employed in cholecystography and intravenous cholangiography, allowing visualization of the gallbladder and biliary ducts. Following intravenous administration, iodamide is rapidly secreted into the bile, facilitating effective imaging within 10 to 25 minutes post-injection . This application is particularly beneficial for patients with compromised liver function and those with previous cholecystectomies.
Pharmacokinetics
The pharmacokinetic profile of iodamide reveals its rapid distribution and elimination patterns:
- Absorption: Rapidly absorbed after intravenous administration.
- Distribution: Concentrates in the liver and biliary system.
- Elimination: Primarily excreted through feces; approximately 10% through kidneys .
Case Study 1: Hepatotoxicity
A notable case involved a 66-year-old female who developed severe hepatotoxicity following the administration of iodamide meglumine during cholangiography. The patient experienced significant increases in serum transaminases but recovered within weeks. This case underscores the importance of monitoring liver function when administering iodinated contrast agents, especially in patients with existing liver conditions .
Case Study 2: Efficacy Comparison
In another study comparing iodamide with Renografin (diatrizoate), it was found that iodamide provided better opacification in certain areas of the urinary tract while showing similar side effects. This suggests that iodamide may be a preferable option for specific diagnostic needs .
Summary Table of Clinical Applications
| Application | Methodology | Key Findings | Adverse Reactions |
|---|---|---|---|
| Excretory Urography | Double-blind study | Superior opacification compared to diatrizoate | Mild nausea, hypotension |
| Cholecystography | Intravenous administration | Effective visualization within 10-25 minutes | Rare hepatotoxic reactions |
Mecanismo De Acción
El mecanismo de acción de la iodamida meglumina implica su capacidad para bloquear los rayos X a medida que pasan por el cuerpo. Los átomos de yodo en el compuesto absorben los rayos X, creando un contraste entre las estructuras que contienen yodo y las que no. Este contraste permite la visualización clara de la vesícula biliar y los conductos biliares durante los procedimientos de imagen .
Compuestos similares:
Iodipamide: Otro agente de contraste yodado utilizado para fines de imagen similares.
Iohexol, Iodixanol, Ioversol: Agentes de contraste yodados modernos con propiedades fisicoquímicas variables.
Singularidad: La iodamida meglumina es única debido a su aplicación específica en la colecistografía y la colangiografía intravenosa. Su solubilidad en agua y su capacidad para proporcionar imágenes claras del sistema biliar la convierten en una herramienta valiosa en el diagnóstico médico .
Comparación Con Compuestos Similares
Efficacy (Table 1):
| Parameter | Iodamide Meglumine | Diatrizoate (Renografin-60) | P-value |
|---|---|---|---|
| Pyelocalyceal opacification | Superior density | Moderate density | P < 0.01–0.05 |
| Parenchymal opacification | Equivalent | Equivalent | NS |
| Time to first dense opacification | Faster (all sites except parenchyma) | Slower | P < 0.05 |
Comparison with Non-ionic Contrast Agents (Iohexol, Metrizoate)
Iohexol (Non-ionic):
- Study: Compared with iodamide and metrizoate in two trials (n=283). Diagnostic quality was equivalent, but iohexol caused significantly fewer subjective sensations (e.g., warmth, pain) and adverse reactions (P < 0.05) .
- Advantage : Better tolerated, especially in sensitive populations.
Metrizoate (Ionic):
Comparison with Other Meglumine Salts
Meglumine Iodipamide (Cholografin):
- Study : Double-blind trial (n=90) comparing meglumine iodipamide (cholangiography agent) with meglumine iodoxamate.
- Findings : Iodoxamate (structurally similar to iodamide) showed better efficacy in elevated bilirubin patients and fewer hepatic adverse effects .
Pharmacokinetic Comparisons (Table 3)
| Parameter | Iodamide Meglumine | Diatrizoate | Iohexol |
|---|---|---|---|
| Plasma protein binding | Negligible | Low | Negligible |
| Renal excretion (%) | 84 (4 hours) | 85–90 (4 hours) | >90 (24 hours) |
| Tubular secretion | Yes (38%) | Minimal | No |
| t½β in renal impairment | 4.1–16.4 hours | 2–6 hours | 12–20 hours |
Note: Iodamide’s active secretion enhances early-phase opacification but prolongs half-life in renal dysfunction .
Actividad Biológica
Iodamide meglumine, a non-ionic contrast agent, is primarily used in medical imaging procedures such as urography and computed tomography (CT) scans. Its biological activity is characterized by its effectiveness in enhancing image quality while minimizing adverse effects. This article reviews the biological activity of iodamide meglumine, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Iodamide meglumine is a water-soluble iodinated compound that serves as a radiopaque agent. The presence of iodine allows it to absorb X-rays, thus enhancing the contrast of images obtained during radiological examinations. The mechanism of action involves the compound's distribution in vascular structures and organs, providing clearer delineation of anatomical features.
Comparative Studies
- Urography Efficacy : A double-blind study compared iodamide meglumine with diatrizoate for bolus excretory urography. Results indicated that iodamide may offer superior pyelocalyceal opacification while demonstrating equivalent parenchymal opacification and side-effect profiles compared to diatrizoate .
- CT Imaging : In a study involving repeated doses of iodamide meglumine for upper abdominal CT scans, it was noted that the agent provided high contrast enhancement of the liver, facilitating better visualization of hepatic structures .
Data Table: Efficacy Comparison in Imaging Studies
Safety Profile and Side Effects
The safety profile of iodamide meglumine has been extensively studied. Common side effects include mild allergic reactions, nausea, and transient renal impairment. However, severe adverse events are rare. A comparative analysis showed that iodamide had a similar incidence of side effects to diatrizoate, reinforcing its safety as a contrast medium .
Case Studies
- Case Study 1 : In a cohort of 283 patients undergoing urography, those administered iodamide meglumine reported comparable side effects to those receiving diatrizoate, with no significant differences in patient outcomes .
- Case Study 2 : A study involving 530 patients receiving repeated doses of iodamide for CT scans demonstrated effective hepatic imaging without significant adverse effects, underscoring its safety in clinical practice .
Pharmacokinetics
Iodamide meglumine is rapidly distributed throughout the body after intravenous administration. It is primarily excreted via the kidneys, with renal clearance being an essential factor in its pharmacokinetics. The compound's half-life and clearance rates are critical for assessing its suitability for patients with varying degrees of renal function.
Q & A
Q. What are the key physicochemical properties of iodamide meglumine, and how do they influence its role as a contrast agent?
Iodamide meglumine is an iodinated contrast medium where the meglumine (N-methylglucamine) salt enhances solubility. Key properties include iodine content (~46.3%), molecular formula (C12H11I3N2O4 · C7H17NO5), and stability in aqueous solutions. These properties determine its radiopacity and biocompatibility in imaging applications. Characterization typically involves HPLC for purity, NMR for structural confirmation, and thermogravimetric analysis for stability .
Q. How is iodamide meglumine synthesized, and what are the critical parameters for ensuring reproducibility?
Synthesis involves combining iodamide with meglumine under controlled pH and temperature to form the salt. Critical parameters include stoichiometric ratios (1:1 molar ratio of iodamide to meglumine), reaction time (monitored via TLC/HPLC), and purification via recrystallization. Detailed protocols should specify solvent systems (e.g., ethanol-water mixtures) and validate yield/purity using spectroscopic and chromatographic methods .
Q. What analytical techniques are essential for characterizing iodamide meglumine in experimental studies?
Essential techniques include:
- Spectroscopy : FTIR for functional groups, UV-Vis for iodine quantification.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) for purity assessment.
- Thermal analysis : DSC/TGA to evaluate decomposition profiles.
- Elemental analysis : To confirm iodine content (~46.3%) .
Advanced Research Questions
Q. How can researchers optimize iodamide meglumine formulations to reduce nephrotoxicity while maintaining imaging efficacy?
Advanced formulation strategies include:
- Nanoparticle encapsulation : To control iodine release kinetics.
- Co-administration with antioxidants : To mitigate oxidative stress in renal tissues.
- In vivo pharmacokinetic studies : Using animal models (e.g., rats) to correlate iodine concentration in blood with glomerular filtration rate (GFR). Statistical models (e.g., ANOVA with post-hoc tests) should assess dose-response relationships .
Q. What methodological approaches address contradictions in iodamide meglumine’s pharmacokinetic data across studies?
Contradictions often arise from variability in animal models or analytical protocols. Solutions include:
- Standardized dosing : Fixed mg/kg ratios across studies.
- Cross-lab validation : Collaborative studies using identical HPLC/MS protocols.
- Meta-analysis : Systematic reviews of existing data to identify confounding variables (e.g., renal impairment in subjects) .
Q. How can in vitro and in vivo models be designed to investigate iodamide meglumine’s mechanism of action in vascular imaging?
- In vitro : Endothelial cell cultures exposed to iodamide meglumine, measuring vascular permeability via transwell assays.
- In vivo : Murine models with induced ischemia, using micro-CT to quantify contrast retention in tissues. Longitudinal studies should include control groups receiving saline or alternative contrast agents .
Q. What strategies ensure robust data collection in iodamide meglumine toxicity studies?
- Dose-ranging pilot studies : To establish LD50 and NOAEL (No Observed Adverse Effect Level).
- Blinded histopathological analysis : To minimize observer bias in evaluating renal/hepatic tissues.
- Long-term follow-up : Tracking biomarkers (e.g., serum creatinine) post-administration .
Q. How can computational chemistry enhance understanding of iodamide meglumine’s interactions with biological targets?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to serum proteins (e.g., albumin). Density Functional Theory (DFT) calculations model iodine’s electronic interactions in aqueous environments. Validate predictions with experimental data (e.g., fluorescence quenching assays) .
Methodological and Reproducibility Considerations
Q. What are the best practices for ensuring reproducibility in iodamide meglumine stability studies?
- Controlled storage conditions : Document temperature (±2°C), humidity (±5%), and light exposure.
- Periodic sampling : Test degradation products (e.g., free iodine) via ion chromatography.
- Accelerated stability testing : Use Arrhenius models to predict shelf-life under stress conditions (40°C/75% RH) .
Q. How should researchers design literature reviews to identify gaps in iodamide meglumine research?
- Systematic searches : Use databases like SciFinder and Web of Science with keywords (e.g., “iodamide meglumine AND pharmacokinetics”).
- Critical appraisal tools : GRADE criteria to assess evidence quality.
- Thematic analysis : Categorize findings into efficacy, safety, and mechanistic studies to highlight underexplored areas (e.g., long-term neurotoxicity) .
Cross-Disciplinary Research Applications
Q. How can iodamide meglumine be integrated into hybrid imaging (e.g., PET-CT) research protocols?
Co-labeling with radionuclides (e.g., 18F) requires optimizing chelation chemistry to retain iodine’s radiopacity. Validate dual-modality efficacy in phantom models before translational trials .
Q. What interdisciplinary approaches combine iodamide meglumine with nanotechnology for targeted imaging?
Conjugation with gold nanoparticles or liposomes enhances tissue specificity. Assess targeting efficiency via fluorescence microscopy (e.g., Cy5.5-labeled nanoparticles) and validate biodistribution in tumor-bearing murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
